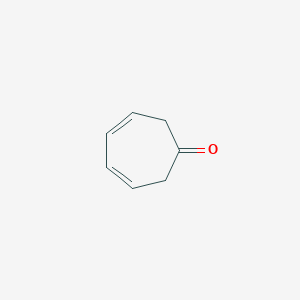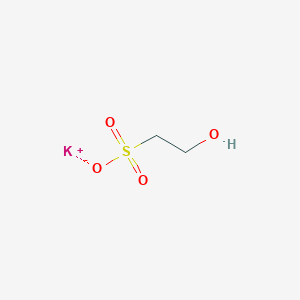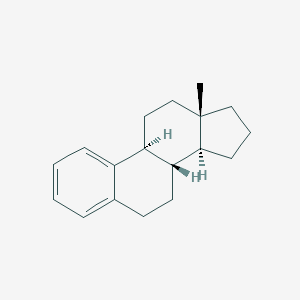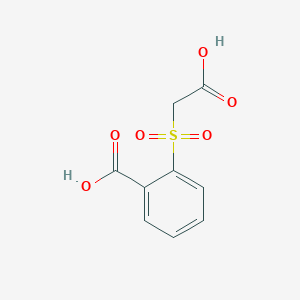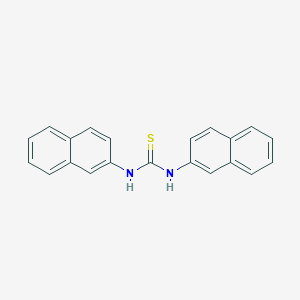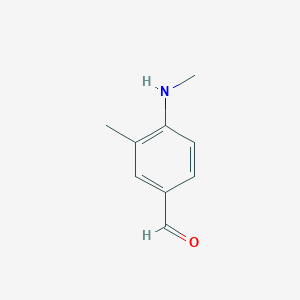
3-Methyl-4-(methylamino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(methylamino)benzaldehyde, commonly known as MMB, is a chemical compound used in scientific research for various purposes. MMB is a yellow crystalline solid with a molecular weight of 165.21 g/mol and a melting point of 76-79°C.
Wirkmechanismus
MMB functions as a fluorescent probe by reacting with aldehydes and ROS to form a fluorescent product. The mechanism of action involves the formation of a Schiff base between MMB and the aldehyde or ROS. The resulting product emits a fluorescent signal that can be detected using fluorescence spectroscopy.
Biochemische Und Physiologische Effekte
MMB has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to detect the presence of aldehydes and ROS in various biological samples without affecting the integrity of the samples. MMB has also been used to study the effects of aldehydes and ROS on cellular functions such as DNA damage and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MMB in lab experiments include its high sensitivity and specificity for detecting aldehydes and ROS. It is also easy to use and does not require specialized equipment. However, MMB has a limited range of detection and may not be suitable for detecting low levels of aldehydes or ROS. It also requires a relatively large sample size for detection.
Zukünftige Richtungen
Future research on MMB could focus on developing more sensitive and specific probes for detecting aldehydes and ROS in biological systems. This could involve modifying the chemical structure of MMB to improve its detection capabilities. Another area of research could be the development of MMB-based probes for detecting other reactive species in cells and tissues. Additionally, MMB could be used in combination with other probes or imaging techniques to provide a more comprehensive understanding of cellular functions.
Synthesemethoden
MMB can be synthesized through a reaction between 3-methyl-4-nitrobenzaldehyde and methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MMB is used in scientific research as a fluorescent probe to detect the presence of aldehydes in biological systems. It has been used to detect the presence of formaldehyde, acetaldehyde, and other aldehydes in various biological samples such as blood, urine, and tissues. MMB is also used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells and tissues.
Eigenschaften
CAS-Nummer |
1197-42-8 |
|---|---|
Produktname |
3-Methyl-4-(methylamino)benzaldehyde |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
3-methyl-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7-5-8(6-11)3-4-9(7)10-2/h3-6,10H,1-2H3 |
InChI-Schlüssel |
UECXDZSFDGWNTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C=O)NC |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=O)NC |
Synonyme |
4-Methylamino-3-methylbenzaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



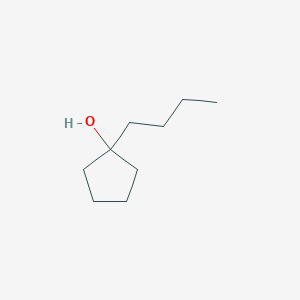
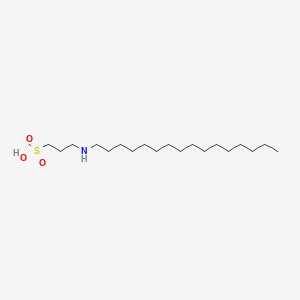

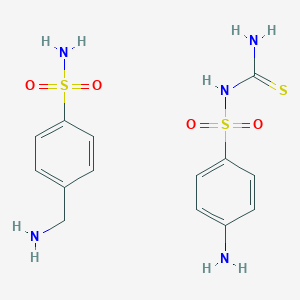
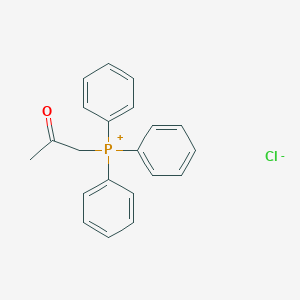
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)

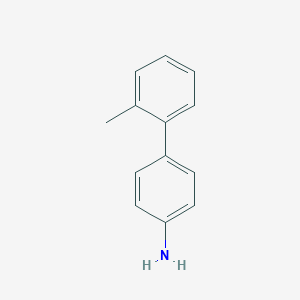
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
